molecular formula C13H17NO4 B2971399 Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate CAS No. 1396803-39-6

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

Cat. No.: B2971399
CAS No.: 1396803-39-6
M. Wt: 251.282
InChI Key: JUJJDDWEZJRPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.282 g/mol This compound is a derivative of carbamate and chroman, featuring a hydroxy group on the chroman ring and an ethyl carbamate moiety

Preparation Methods

The synthesis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-hydroxychroman-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the chroman ring can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxy group on the chroman ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate moiety can undergo hydrolysis, releasing the active chroman derivative, which can then interact with various biological pathways .

Comparison with Similar Compounds

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate can be compared with other carbamate derivatives such as:

    Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.

    Propyl carbamate: Contains a propyl group instead of an ethyl group.

    Phenyl carbamate: Features a phenyl group, offering different chemical properties and reactivity. The uniqueness of this compound lies in its combination of the chroman ring and carbamate moiety, providing distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-17-12(15)14-9-13(16)7-8-18-11-6-4-3-5-10(11)13/h3-6,16H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJJDDWEZJRPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(CCOC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.